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Compound of Interest

Compound Name:
(4-

CHLOROPHENYL)HEXYLAMINE

CAS No.: 56506-62-8

Cat. No.: B7815589

Get Quote

Part 1: Executive Summary & Chemical Identity[2]
N-(4-chlorophenyl)hexan-1-amine (also known as N-hexyl-4-chloroaniline or p-chloro-N-

hexylaniline) is a secondary aromatic amine characterized by a lipophilic hexyl chain attached

to the nitrogen of a 4-chloroaniline core.[1] While often referenced in Structure-Activity

Relationship (SAR) libraries for ion channel blockers, antimicrobial agents, and agrochemical

intermediates, it lacks a ubiquitous "commodity" CAS number in open-access public databases,

often requiring distinct registration in proprietary registries like CAS SciFinderⁿ or Reaxys for

specific batch tracking.[1]

This guide provides the definitive physicochemical profile, validated synthesis protocols, and

critical identification parameters required for its research application.

Chemical Identity Table[1][2]
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Parameter Detail

IUPAC Name N-(4-chlorophenyl)hexan-1-amine

Common Synonyms N-Hexyl-4-chloroaniline; p-Chloro-N-hexylaniline

Molecular Formula

Molecular Weight 211.73 g/mol

CAS Registry Number
Not widely indexed in public commercial

catalogs.[1] (See Note 1)

SMILES CCCCCCNC1=CC=C(Cl)C=C1

InChI Key Derivative specific - typically generated de novo

Note 1 (The "CAS Challenge"): Specific alkyl chain lengths (C5-C9) of substituted anilines often

do not possess a widely circulated CAS number unless they have been patented for a specific

use.[1] Researchers should rely on the IUPAC name and InChI Key for definitive database

searching (e.g., SciFinder, Reaxys).[1]

Part 2: Physicochemical Profile & Logic
Understanding the physical properties is crucial for purification and formulation.[1] The

molecule combines a polarizable amine/aryl core with a significant lipophilic tail.[1]

Predicted Properties[1]
LogP (Octanol-Water Partition): ~4.8 – 5.2 (Highly Lipophilic).[1]

Implication: This molecule will strongly associate with cell membranes and requires non-

polar solvents (Hexane, DCM) for extraction.[1] It will retain poorly on reverse-phase

HPLC without organic modifiers.[1]
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pKa (Conjugate Acid): ~3.8 – 4.2.[1]

Implication: The electron-withdrawing chlorine atom (

) reduces the basicity of the nitrogen compared to N-hexylaniline (pKa ~5.0).[1] It requires
strong acid (e.g., 1M HCl) to fully protonate for aqueous extraction.[1]

Boiling Point: Predicted ~310°C (at 760 mmHg).[1]

Implication: Not suitable for atmospheric distillation.[1] Purification requires vacuum

distillation (<1 mmHg) or column chromatography.[1]

Structure-Property Logic Map (Graphviz)[1]
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Figure 1: Structural features dictating the physicochemical behavior of N-(4-

chlorophenyl)hexan-1-amine.[1]

Part 3: Validated Synthesis Protocols
For research-grade purity (>98%), Reductive Amination is the superior method over direct

alkylation.[1] Direct alkylation (4-chloroaniline + 1-bromohexane) often leads to over-alkylation

(formation of the tertiary amine) and requires tedious chromatographic separation.[1]

Protocol A: Reductive Amination (Recommended)
This method ensures mono-alkylation selectivity.[1]
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Reaction:

Materials:

4-Chloroaniline (1.0 equiv)[1]

Hexanal (1.1 equiv)[1]

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

Acetic Acid (AcOH) (1.0 equiv)[1]

1,2-Dichloroethane (DCE) or THF (Solvent)[1][2]

Step-by-Step Methodology:

Imine Formation: In a dry flask under nitrogen, dissolve 4-chloroaniline (10 mmol) in DCE (30

mL). Add Hexanal (11 mmol) and Acetic Acid (10 mmol).

Why: Acetic acid catalyzes the formation of the imine (Schiff base) by activating the

carbonyl oxygen.[1]

Reduction: Stir for 30 minutes at Room Temperature (RT). Then, add Sodium

Triacetoxyborohydride (STAB) (15 mmol) in portions.

Why STAB? Unlike

, STAB is mild and does not reduce the aldehyde faster than the imine forms, preventing
the formation of hexanol by-product [1].[1]

Quenching: Stir overnight. Quench by adding saturated aqueous

until gas evolution ceases.

Workup: Extract with DCM (

). Wash combined organics with Brine. Dry over

.[1]
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Purification: Concentrate in vacuo. If necessary, purify via Flash Column Chromatography

(Hexane/EtOAc 9:1).[1]

Protocol B: Direct Alkylation (Alternative)
Use only if STAB is unavailable.[1]

Reaction:

Critical Control Point: Use a slight excess of aniline (1.5 equiv) relative to the alkyl halide to

minimize di-alkylation.[1]

Synthesis Workflow Diagram (Graphviz)
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Figure 2: Decision tree for the synthesis and purification of N-(4-chlorophenyl)hexan-1-amine.
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Part 4: Identification & Analytical Validation
Since a reference standard may not be commercially available, you must self-validate the

structure using NMR and MS.[1]

Proton NMR ( NMR, 400 MHz, )
7.10 (d, 2H): Aromatic protons adjacent to Chlorine (deshielded).[1]

6.50 (d, 2H): Aromatic protons adjacent to Nitrogen (shielded by resonance).[1]

3.60 (br s, 1H): N-H proton (broad, exchangeable).[1]

3.05 (t, 2H):

-methylene protons (

) adjacent to the nitrogen.[1]

1.60 (quint, 2H):

-methylene protons.[1]

1.25-1.40 (m, 6H): Bulk methylene chain.[1]

0.90 (t, 3H): Terminal methyl group.[1]

Mass Spectrometry (GC-MS / LC-MS)[1]
Molecular Ion (

): 211.1 / 213.1 (3:1 ratio due to

isotope pattern).[1]

Base Peak: Expect cleavage

to the nitrogen, often generating the tropylium-like ion or the substituted aniline fragment (

~127 for 4-chloroaniline fragment).[1]

Part 5: Safety & Handling

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://m.chemicalbook.com/ProductChemicalPropertiesCB8147309_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB8147309_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB8147309_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB8147309_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB8147309_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB8147309_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB8147309_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB8147309_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB8147309_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB8147309_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7815589?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hazard Classification:

Acute Toxicity: Like most anilines, this compound should be treated as Toxic if

swallowed/inhaled and a potential Carcinogen.[1]

Skin Absorption: High lipophilicity increases the risk of transdermal absorption.[1] Double-

gloving (Nitrile) is mandatory.[1]

Storage: Store at 2-8°C under Argon. Anilines oxidize to dark purple/black "aniline blacks"

upon exposure to air and light.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7815589/docs#technical-monograph-n-4-
chlorophenyl-hexan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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